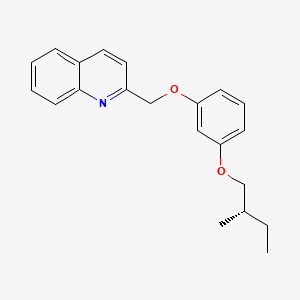
Kallikrein-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kallikrein-IN-1 is a synthetic inhibitor of kallikrein, a subgroup of serine proteases involved in various physiological processes such as blood pressure regulation, inflammation, and coagulation . This compound has gained attention for its potential therapeutic applications in treating diseases related to the kallikrein-kinin system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kallikrein-IN-1 typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which are usually commercially available or synthesized through standard organic synthesis techniques.
Formation of Key Intermediates: The key intermediates are formed through a series of reactions, including condensation, cyclization, and functional group transformations.
Final Product Formation: The final product, this compound, is obtained through purification techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated systems for monitoring and controlling the reactions. The purification process is also scaled up using industrial chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Kallikrein-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Kallikrein-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of kallikrein and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of kallikrein in physiological processes such as inflammation and blood pressure regulation.
Wirkmechanismus
Kallikrein-IN-1 exerts its effects by inhibiting the activity of kallikrein, a serine protease involved in the cleavage of kininogen to produce kinins such as bradykinin . By inhibiting kallikrein, this compound reduces the production of bradykinin, thereby modulating processes like inflammation, blood pressure regulation, and coagulation . The molecular targets of this compound include the active site of kallikrein, where it binds and prevents the enzyme from interacting with its substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Icatibant: A bradykinin receptor antagonist used to treat hereditary angioedema.
Ecallantide: A plasma kallikrein inhibitor used for the treatment of acute attacks of hereditary angioedema.
Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein and is used for the prevention of hereditary angioedema attacks.
Uniqueness of Kallikrein-IN-1
This compound is unique in its specific inhibition of tissue kallikrein, whereas other similar compounds may target plasma kallikrein or bradykinin receptors . This specificity allows this compound to be used in research and therapeutic applications where selective inhibition of tissue kallikrein is desired .
Eigenschaften
Molekularformel |
C28H26FN5O4 |
|---|---|
Molekulargewicht |
515.5 g/mol |
IUPAC-Name |
N-[(6-cyano-2-fluoro-3-methoxyphenyl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C28H26FN5O4/c1-37-18-24-23(28(36)31-14-22-21(13-30)10-11-25(38-2)27(22)29)17-34(32-24)16-20-8-6-19(7-9-20)15-33-12-4-3-5-26(33)35/h3-12,17H,14-16,18H2,1-2H3,(H,31,36) |
InChI-Schlüssel |
SPXOTFDBWDBJRN-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NN(C=C1C(=O)NCC2=C(C=CC(=C2F)OC)C#N)CC3=CC=C(C=C3)CN4C=CC=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


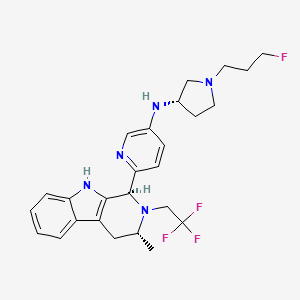

![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)

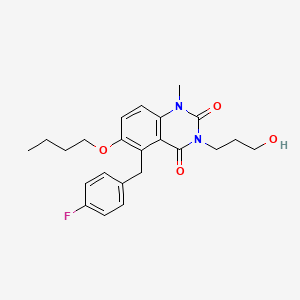
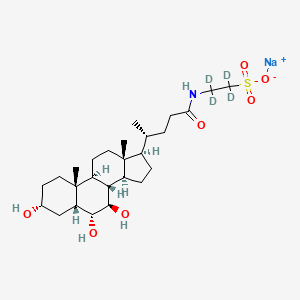
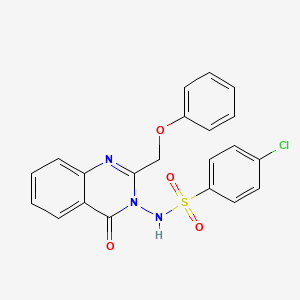
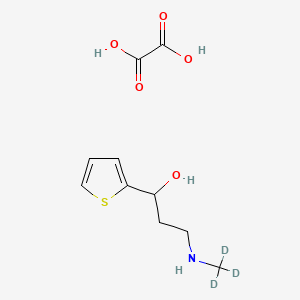
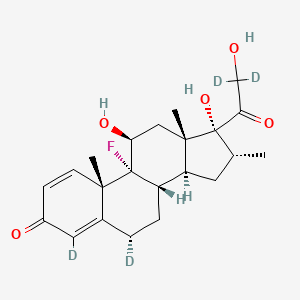
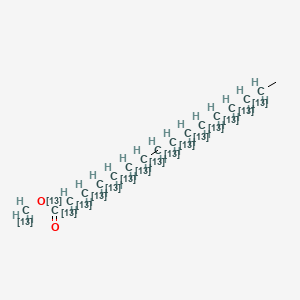
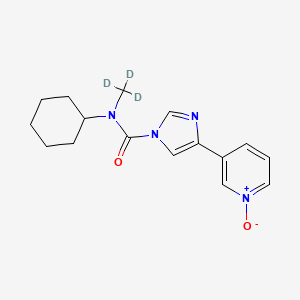
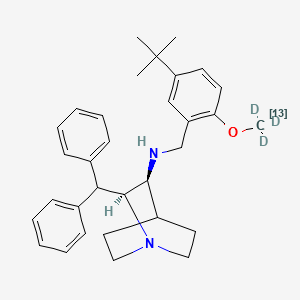
![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
